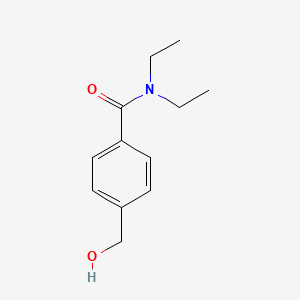

N,N-diethyl-4-(hydroxymethyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N,N-diethyl-4-(hydroxymethyl)benzamide |

InChI |

InChI=1S/C12H17NO2/c1-3-13(4-2)12(15)11-7-5-10(9-14)6-8-11/h5-8,14H,3-4,9H2,1-2H3 |

InChI Key |

FTLBIKGUTGBHFB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)CO |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of N,n Diethyl 4 Hydroxymethyl Benzamide

Oxidative Transformations of the Hydroxymethyl Group

The hydroxymethyl group of N,N-diethyl-4-(hydroxymethyl)benzamide, being a primary benzylic alcohol, is susceptible to oxidation. While specific studies detailing the oxidation of this particular compound are not prevalent in the reviewed literature, the transformation of benzylic alcohols is a well-established area of organic chemistry. Generally, the oxidation of primary benzylic alcohols can yield either the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions employed.

Mild oxidizing agents are typically used for the selective conversion of benzylic alcohols to aldehydes. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in acidic media, can lead to the formation of the corresponding carboxylic acid. This transformation proceeds via the intermediate aldehyde, which is further oxidized. The presence of the electron-withdrawing amide group on the aromatic ring may influence the rate and outcome of these oxidation reactions.

Table 1: Expected Products from the Oxidation of this compound

| Starting Material | Oxidizing Agent | Expected Product |

|---|---|---|

| This compound | Mild Oxidant (e.g., PCC, DMP) | N,N-Diethyl-4-formylbenzamide |

N-Dealkylation Pathways in N,N-Diethylbenzamide Systems

N-dealkylation, the removal of an alkyl group from a nitrogen atom, is a significant transformation for N,N-diethylbenzamide systems. This process can be initiated through various means, including photochemical and electrochemical methods.

Light-Induced Dealkylation Mechanisms

Recent research has demonstrated the feasibility of direct, controllable N-dealkylation of tertiary and secondary benzamides with primary alkyl substituents using light. arkat-usa.org These reactions can be carried out in an aqueous environment under mild conditions, utilizing blue LEDs or even sunlight for irradiation. arkat-usa.org Mechanistic studies suggest a process involving a two-step oxidation and the formation of radical intermediates at the α-position to the nitrogen atom. researchgate.net This method presents a sustainable approach to N-dealkylation, avoiding harsh reagents. researchgate.net

Electrochemical Dealkylation Processes

Electrochemical methods offer a reagent-less approach to the N-dealkylation of tertiary amides, mimicking the oxidative metabolism of xenobiotics by cytochrome P450 enzymes. researchgate.net The electrosynthetic deethylation of N,N-diethylbenzamide has been achieved with high yields. nih.gov The process can be controlled to achieve selective mono-deethylation. researchgate.net The mechanism is believed to proceed via α-methoxylation in the presence of methanol (B129727), a typical Shono oxidation pathway. nih.govresearchgate.net The solvent and electrolyte composition can influence the reaction outcome, in some cases leading to the formation of enamides. researchgate.net

Role of N-Acyliminium Cations as Intermediates

N-acyliminium cations are highly reactive intermediates that play a crucial role in the functionalization of amides. mdpi.comdntb.gov.ua In the context of electrochemical dealkylation, the initial oxidation of the amide can lead to the formation of an N-acyliminium ion. This electrophilic species is then susceptible to nucleophilic attack. nih.gov For instance, in the Shono oxidation, the N-acyliminium ion is trapped by a nucleophile like methanol to form an α-methoxy amide. nih.gov This intermediate can then be hydrolyzed to yield the dealkylated product. nih.gov The generation of N-acyliminium ions from their precursors is often facilitated by acidic conditions (either Brønsted or Lewis acids) or electrochemical oxidation. mdpi.comdntb.gov.ua

Electrophilic and Nucleophilic Reactions Involving the Hydroxymethyl Moiety

The hydroxymethyl group of this compound can participate in both electrophilic and nucleophilic reactions, although its reactivity is context-dependent.

The hydroxyl group itself is a poor leaving group. Therefore, for the hydroxymethyl carbon to act as an electrophile, the hydroxyl group must first be activated. This can be achieved by protonation under acidic conditions or by conversion to a better leaving group, such as an ester. For example, the related compound N-(acetoxymethyl)-4-chlorobenzamide has been shown to be a potent electrophile, readily reacting with nucleophiles like cyanide, glutathione (B108866), ethanethiol, methanol, and diethylamine (B46881). nih.gov In contrast, the parent compound, 4-chloro-N-(hydroxymethyl)benzamide, did not react with nucleophiles such as cyanide or glutathione under physiological conditions. nih.gov This suggests that this compound would require activation to undergo electrophilic substitution at the benzylic carbon.

The oxygen atom of the hydroxymethyl group possesses lone pairs of electrons, allowing it to act as a nucleophile. It can, for instance, be acylated or alkylated under appropriate conditions.

Reaction Kinetics and pH-Rate Profiles

The stability and reactivity of N-(hydroxymethyl)benzamide derivatives are significantly influenced by pH. Kinetic studies on the breakdown of N-(hydroxymethyl)benzamide and its substituted analogs have revealed that the reactions are subject to both specific acid and specific base catalysis. nih.gov

The pH-rate profile for the decomposition of these compounds typically shows a U-shaped curve, with the reaction rate being at a minimum in the neutral pH range and increasing in both acidic and basic solutions. researchgate.netnih.gov At very high hydroxide (B78521) concentrations, the reaction can become pH-independent. nih.gov The breakdown in aqueous solution regenerates the parent amide and formaldehyde. nih.gov

A study on N-(hydroxymethyl)benzamide and its chloro-substituted derivatives provided the following rate constants for their breakdown in aqueous solution at 25°C. nih.gov

Table 2: Rate Constants for the Breakdown of N-(hydroxymethyl)benzamide Derivatives

| Compound | k_H (M⁻¹s⁻¹) | k_OH (M⁻¹s⁻¹) | k_H₂O (s⁻¹) |

|---|---|---|---|

| N-(hydroxymethyl)benzamide | 1.1 x 10⁻³ | 0.37 | 1.1 x 10⁻⁶ |

| 4-chloro-N-(hydroxymethyl)benzamide | 2.1 x 10⁻³ | 1.1 | 2.0 x 10⁻⁶ |

k_H: Rate constant for hydronium ion-catalyzed breakdown. k_OH: Rate constant for hydroxide-catalyzed breakdown. k_H₂O: Rate constant for water-catalyzed breakdown.

The data indicates that electron-withdrawing substituents on the aromatic ring increase the rates of both acid- and base-catalyzed hydrolysis. nih.gov

Catalytic Conversions and Mechanism

The catalytic conversion of this compound is a subject of scientific inquiry, primarily drawing parallels from studies on structurally similar benzamide (B126) derivatives. Research into the catalytic reactions of this specific compound is not extensively documented in publicly available literature. However, understanding its reactivity can be extrapolated from established catalytic systems for related N,N-diethylbenzamides and compounds bearing a hydroxymethyl group. The primary modes of catalytic conversion involve transformations of the amide functionality and reactions involving the hydroxymethyl group.

Insights from Related Benzamide Syntheses

While direct catalytic conversions of this compound are not widely reported, the synthesis of related N,N-diethylbenzamides provides insight into the reverse reaction—amide bond formation—which relies on catalytic activation. For instance, copper-based metal-organic frameworks have been effectively used to promote the oxidative coupling for amide synthesis. mdpi.com This suggests that under appropriate catalytic conditions, the amide bond in this compound could be susceptible to cleavage or transformation.

A proposed mechanism for the formation of N,N-diethyl-3-methylbenzamide involves the generation of radical initiators from tert-butyl hydroperoxide (TBHP) mediated by a copper catalyst. mdpi.com This leads to the formation of an N,N-diethylcarbamoyl radical, which then reacts with the carboxylic acid. mdpi.com While this is a synthetic route, it highlights the potential for radical-mediated reactions at the amide group under catalytic and oxidative conditions.

Another relevant synthetic method is the Mitsunobu reaction, which has been applied to the synthesis of various N,N-diethylbenzamides from benzoic acids and diethylamine. nih.gov This reaction proceeds through a non-classical mechanism involving an acyloxyphosphonium ion intermediate. nih.gov The versatility of this reaction for a range of substituted benzamides suggests that the hydroxymethyl group on this compound would likely be compatible with such catalytic systems, allowing for further functionalization if other suitable nucleophiles are present.

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group introduces a reactive site for various catalytic transformations. While specific studies on this compound are limited, the reactivity of N-(hydroxymethyl)benzamide derivatives has been investigated, particularly their breakdown under different pH conditions. These studies show that the breakdown can be catalyzed by hydronium ions and hydroxide, indicating the susceptibility of the C-N bond adjacent to the hydroxymethyl group to cleavage. nih.govresearchgate.net

In the presence of suitable catalysts, the hydroxymethyl group can undergo oxidation to an aldehyde or a carboxylic acid. Transition metal catalysts, such as those based on palladium, ruthenium, or copper, are commonly employed for the aerobic oxidation of benzylic alcohols. The mechanism for such oxidations typically involves the formation of a metal-alkoxide intermediate, followed by β-hydride elimination to yield the corresponding carbonyl compound and a metal-hydride species, which is then re-oxidized by an oxidant (often molecular oxygen).

Conversely, the hydroxymethyl group can also participate in catalytic coupling reactions. For example, in Suzuki or Heck-type reactions, the hydroxyl group could be converted into a better leaving group (e.g., a tosylate or a halide) to facilitate cross-coupling with boronic acids or alkenes, respectively. However, direct catalytic activation of the C-OH bond is also a possibility with certain catalyst systems.

Hypothetical Catalytic Pathways

Based on the reactivity of related compounds, several hypothetical catalytic conversions for this compound can be proposed.

One potential pathway is the catalyst-mediated etherification or esterification of the hydroxymethyl group. In the presence of an acid catalyst and an alcohol or carboxylic acid, the corresponding ether or ester could be formed.

Another plausible transformation is the catalytic transfer hydrogenation of the amide functionality, although this is generally a challenging transformation. More likely is the catalytic conversion of the hydroxymethyl group. The following table summarizes potential catalytic conversions of the hydroxymethyl group based on established organic reactions.

| Catalyst System | Reagent | Product | Reaction Type |

| Pd/C | H₂ | N,N-diethyl-4-methylbenzamide | Hydrogenolysis |

| TEMPO/NaOCl | - | N,N-diethyl-4-formylbenzamide | Oxidation |

| KMnO₄ | - | 4-(diethylcarbamoyl)benzoic acid | Oxidation |

| Ru-based catalyst | Acceptorless | N,N-diethyl-4-formylbenzamide | Dehydrogenation |

The mechanism for a ruthenium-catalyzed acceptorless dehydrogenation, for example, would likely involve the coordination of the hydroxyl group to the ruthenium center, followed by deprotonation to form a ruthenium-alkoxide. Subsequent β-hydride elimination would yield the aldehyde product and a ruthenium-hydride complex. The regeneration of the catalyst would occur through the release of dihydrogen gas.

Metabolic Pathways and Biotransformation Studies

N,N-Diethyl-4-(hydroxymethyl)benzamide as a Metabolite of Related Compounds

N,N-diethyl-3-(hydroxymethyl)benzamide, also known as N,N-diethyl-m-hydroxymethylbenzamide (BALC), is a major oxidative metabolite of N,N-diethyl-m-toluamide (DEET). researchgate.netnih.gov Its formation occurs through the hydroxylation of the methyl group on the benzene (B151609) ring of the parent DEET molecule. This biotransformation is a primary step in the detoxification pathway of DEET.

In studies using rat liver microsomes, N,N-diethyl-3-(hydroxymethyl)benzamide was identified as one of three major metabolites, alongside products of N-deethylation. nih.gov It is considered a primary metabolite because its formation follows Michaelis-Menten-type kinetics. nih.gov Research has shown that at lower concentrations of DEET, the oxidation of the ring's methyl group to form this hydroxymethyl metabolite is the favored pathway. nih.gov

Enzymatic Mechanisms of Formation and Further Metabolism

The formation of N,N-diethyl-3-(hydroxymethyl)benzamide and its subsequent metabolic transformations are primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.

The critical step of ring methyl oxidation, which converts DEET to N,N-diethyl-3-(hydroxymethyl)benzamide, is catalyzed by several specific CYP isozymes. nih.gov In vitro studies utilizing cDNA-expressed human P450 enzymes have identified CYP1A2, CYP2B6, CYP2D6*1, and CYP2E1 as being capable of this transformation. nih.govtandfonline.com Among these, CYP2B6 is considered the principal isozyme responsible for the formation of this major metabolite. nih.gov Phenotyped human liver microsomes confirm that individuals with high levels of CYP2B6 expression have the greatest potential to metabolize DEET via this pathway. nih.gov

Concurrent with ring hydroxylation, DEET undergoes N-deethylation, another primary metabolic pathway mediated by CYP enzymes. This process leads to the formation of N-ethyl-m-toluamide (ET). nih.gov The CYP isozymes primarily responsible for this N-deethylation reaction are CYP3A4, CYP3A5, CYP2A6, and CYP2C19. nih.gov Notably, CYP2C19 has been shown to have the greatest activity for the formation of the N-deethylated metabolite. nih.gov These pathways compete with the ring hydroxylation pathway, and the balance between them can be influenced by the concentration of the substrate and the specific CYP profile of an individual. nih.govnih.gov

Studies with pooled human liver microsomes (HLM) have quantified the kinetics of the two main competing metabolic pathways for DEET. The results indicate that both the enzyme affinities (Kₘ) and the intrinsic clearance for ring hydroxylation (formation of N,N-diethyl-3-(hydroxymethyl)benzamide) are greater than those for the N-deethylation pathway. nih.gov This suggests that, under these in vitro conditions, the formation of the hydroxymethyl metabolite is the more efficient pathway in human liver tissue. nih.gov

Table 1: Kinetic Parameters for DEET Metabolism in Human Liver Microsomes

| Metabolic Pathway | Metabolite Formed | Parameter | Value |

|---|---|---|---|

| Ring Hydroxylation | N,N-diethyl-3-(hydroxymethyl)benzamide | Affinity (Kₘ) | Lower Kₘ (Higher Affinity) |

| Intrinsic Clearance | Higher than N-deethylation | ||

| N-Deethylation | N-ethyl-m-toluamide | Affinity (Kₘ) | Higher Kₘ (Lower Affinity) |

| Intrinsic Clearance | Lower than Ring Hydroxylation |

In Vitro Metabolic Studies using Liver Microsomes

The metabolism of DEET has been extensively investigated using in vitro liver microsomal preparations from various species, including humans, rats, and mice. researchgate.netnih.govnih.gov These studies have been crucial in identifying the primary metabolites and the enzymes involved.

In pooled human liver microsomes (HLM), rat liver microsomes (RLM), and mouse liver microsomes (MLM), the primary metabolic products are consistently identified as N,N-diethyl-3-(hydroxymethyl)benzamide (from ring oxidation) and N-ethyl-m-toluamide (from N-deethylation). researchgate.netnih.gov Interestingly, pooled HLM exhibit significantly lower affinities (higher Kₘ values) for the metabolism of DEET to either of these primary metabolites when compared to RLM. nih.gov Studies comparing microsomes from male and female rats also suggest a potential sex difference in the metabolism of DEET, with preparations from males degrading the parent compound faster and showing higher rates of metabolite formation. nih.gov

Table 2: Summary of Findings from In Vitro Liver Microsome Studies

| Microsome Source | Key Findings | Reference |

|---|---|---|

| Human (HLM) | Primary metabolites are N,N-diethyl-3-(hydroxymethyl)benzamide and N-ethyl-m-toluamide. Ring hydroxylation shows higher affinity and intrinsic clearance than N-deethylation. | nih.gov |

| Rat (RLM) | Metabolism produces three major metabolites: N,N-diethyl-3-(hydroxymethyl)benzamide, N-ethyl-m-toluamide, and N-ethyl-m-(hydroxymethyl)benzamide. Shows higher affinity for DEET metabolism compared to HLM. | nih.govnih.gov |

| Mouse (MLM) | Oxidative metabolism of DEET leads to the production of the ring methyl oxidation product and the N-deethylated product. | researchgate.net |

| Male vs. Female Rat | Microsomes from male rats degraded DEET faster and produced metabolites at a higher rate than those from females. | nih.gov |

Excretion Patterns and Metabolite Profiling

Following dermal application in human volunteers, absorbed DEET is extensively and rapidly metabolized before being excreted. nih.govpsu.edu The principal route for the excretion of DEET metabolites is through urine. nih.govpsu.edu Fecal excretion is negligible, accounting for less than 0.1% of the applied dose. nih.gov

Metabolite profiling of urine samples reveals that no intact DEET is excreted. psu.edu Instead, the absorbed dose is completely converted into various metabolites. Studies have identified several discernible metabolites in human urine, with major ones resulting from the oxidation of the aromatic methyl group and N-dealkylation of the side chains. psu.educdc.gov N,N-diethyl-3-(hydroxymethyl)benzamide is one of the key metabolites found, confirming that the pathways identified in in vitro microsomal studies are relevant in vivo. cdc.gov The excretion is rapid, with nearly all of the absorbed radioactivity being eliminated in the urine within 24 hours of application. psu.edu

Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies specifically for the compound This compound are not publicly available.

The requested analyses, including Density Functional Theory (DFT) calculations, HOMO-LUMO energy gap analysis, Molecular Electrostatic Potential Mapping, Vibrational Frequency Analysis, Molecular Dynamics, Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) analysis, appear not to have been published for this specific molecule.

While research exists for related isomers such as N,N-diethyl-3-(hydroxymethyl)benzamide (a metabolite of DEET), and for other benzamide (B126) derivatives, the strict requirement to focus solely on this compound prevents the inclusion of this data. Consequently, the generation of a scientifically accurate article adhering to the specified outline is not possible at this time.

Computational and Theoretical Chemistry Studies

Theoretical Interpretations of Reaction Mechanisms and Transition States

The formation and subsequent reactions of N,N-diethyl-4-(hydroxymethyl)benzamide involve several key transformations, each with specific mechanisms and transition states that can be elucidated through computational modeling, primarily using Density Functional Theory (DFT).

Amide Bond Formation: The synthesis of this compound typically involves the formation of an amide bond between a derivative of 4-(hydroxymethyl)benzoic acid and diethylamine (B46881). Computational studies on the formation of benzamides and other amides have detailed the mechanistic pathways. For instance, the reaction of benzoyl chloride with an amine proceeds through a nucleophilic acyl substitution mechanism. DFT calculations have been used to model the reaction mechanism for the formation of N-(carbomylcarbamothioyl)benzamide, which was found to proceed through two transition states. nih.govresearchgate.net The first transition state (TS1) was identified as the rate-determining step, leading to a high-energy intermediate, which then passes through a second, lower-energy transition state (TS2) to form the final product. nih.govresearchgate.net

A common feature of these reactions is the formation of a tetrahedral intermediate. Theoretical studies on the base-catalyzed hydrolysis of amides—the reverse of amide formation—have provided significant insights into the transition states involved in the formation and breakdown of this intermediate. nih.govresearchgate.net These studies, using a hybrid supermolecule-polarizable continuum approach, have shown that the geometry of the transition state and its stabilization are highly dependent on the substituents on the amide and the explicit solvation by water molecules. nih.govresearchgate.net For the formation of this compound, a similar tetrahedral transition state would be expected, with its energy barrier influenced by the electronic nature of the para-hydroxymethyl group and the steric bulk of the N,N-diethyl groups.

Mitsunobu Reaction: The Mitsunobu reaction is a versatile method for synthesizing N,N-diethylbenzamides and involves the conversion of an alcohol. nih.gov Its mechanism is notably complex and has been a subject of computational investigation. patsnap.com The reaction is initiated by the nucleophilic attack of a phosphine (B1218219) on a dialkyl azodicarboxylate, forming a betaine (B1666868) intermediate. tandfonline.com DFT investigations have explored the subsequent formation of stable intermediates like dialkoxyphosphoranes and acyloxyalkoxyphosphoranes. researchgate.net The reaction can proceed through pathways that lead to either inversion or retention of stereochemistry, and the hypersurface is more intricate than classically assumed. researchgate.net These computational insights are crucial for understanding the potential side reactions and for optimizing conditions for the synthesis of specific benzamides.

Reactions of the Hydroxymethyl Group: The hydroxymethyl group attached to the aromatic ring is analogous to the functional group in benzyl (B1604629) alcohol. Theoretical studies on the atmospheric oxidation of benzyl alcohol initiated by hydroxyl (OH) radicals offer a model for the reactivity of this moiety. nih.gov DFT calculations have shown that the reaction can proceed via two main pathways: H-abstraction from the methylene (B1212753) (-CH2-) group or OH radical addition to the aromatic ring. nih.govresearchgate.net The H-abstraction pathway leads to the formation of benzaldehyde. researchgate.net The addition pathway involves the formation of BA-OH adducts which can further react with O2 to form ring-opening products. nih.gov These computational studies help predict the potential metabolites and degradation products of this compound in various chemical or biological environments.

Table 1: Illustrative Computational Data for Reaction Mechanisms of Related Compounds

| Reaction / Compound | Method | Calculated Parameter | Value | Significance |

|---|---|---|---|---|

| Base-Catalyzed Hydrolysis of N,N-dimethylformamide (DMF) | First-principle electronic structure calculations | Free Energy Barrier (ΔG‡) | 23.1 kcal/mol | Represents the energy required to reach the transition state for tetrahedral intermediate formation. researchgate.net |

| Base-Catalyzed Hydrolysis of N,N-dimethylacetamide (DMA) | First-principle electronic structure calculations | Free Energy Barrier (ΔG‡) | 26.0 kcal/mol | The higher barrier compared to DMF illustrates the steric hindrance effect of bulkier substituents. researchgate.net |

| Formation of N-(carbomylcarbamothioyl)benzamide | B3LYP/6-31g(d) | Relative Free Energy of TS1 | 48.06 kcal/mol | Energy of the rate-determining transition state relative to reactants. researchgate.net |

| Formation of N-(carbomylcarbamothioyl)benzamide | B3LYP/6-31g(d) | Key Bond Length (N2-C8) in TS1 | 1.66 Å | Represents the distance of the forming bond in the transition state. researchgate.net |

| Benzyl Alcohol + OH Radical | M06-2X/6-311+G(d,p) | Reaction Barrier (H-abstraction from -CH2) | 0.9 kcal/mol | Low energy barrier indicating a favorable reaction pathway for oxidation of the hydroxymethyl group. researchgate.net |

Solvent Effects on Molecular Properties and Reactivity

The choice of solvent can profoundly impact a chemical reaction's rate, selectivity, and equilibrium position. Computational chemistry models the influence of solvents, providing insights into how they affect the molecular properties and reactivity of solutes like this compound.

Theoretical Models for Solvation: Solvent effects are typically modeled using either explicit or implicit methods. Explicit solvent models treat individual solvent molecules, offering a high level of detail but at a significant computational cost. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant (ε). acs.org This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent. DFT-PCM studies are commonly used to investigate how solvent polarity affects reaction pathways and molecular properties. acs.org

Impact on Molecular Properties: For a molecule like this compound, which possesses both hydrogen bond donor (-OH) and acceptor (C=O, -OH) sites, as well as a polar amide bond, solvent interactions are critical.

Dipole Moment: In polar solvents, the solute's charge distribution is polarized, typically leading to an increased dipole moment compared to the gas phase. This stabilization of polar structures can affect conformational preferences.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are sensitive to the solvent environment. Polar solvents tend to stabilize both orbitals, but often to different extents, which can alter the HOMO-LUMO energy gap. This, in turn, affects the molecule's electronic absorption spectra and chemical reactivity. For instance, computational studies on benzamide (B126) derivatives have explored how solvent polarity influences UV absorption spectra.

Conformational Stability: The presence of the N,N-diethyl group introduces conformational flexibility. The relative energies of different conformers can be shifted by the solvent. Polar solvents may favor more extended conformations with larger dipole moments, while nonpolar solvents might favor more compact structures.

Impact on Reactivity: Solvents influence reaction rates by differentially stabilizing the reactants, transition states, and products.

Stabilization of Transition States: For reactions that proceed through charged or highly polar transition states, polar solvents can significantly lower the activation energy, thereby accelerating the reaction rate. The formation of the tetrahedral intermediate in amide synthesis or hydrolysis is a prime example where a polar, protic solvent can stabilize the developing negative charge on the oxygen atom through hydrogen bonding.

Hammett Correlations: The electronic effect of the 4-(hydroxymethyl) group on the reactivity of the amide moiety can be modulated by the solvent. DFT-PCM studies on benzhydryl systems have shown that the magnitude of Hammett ρ values, which quantify the sensitivity of a reaction to substituent electronic effects, decreases as the polarity of the solvent increases. acs.org A similar trend would be expected for reactions involving this compound, as polar solvents can help to stabilize charge separation, reducing the demand for electronic stabilization from the substituent.

Table 2: Illustrative Data on Solvent Effects on Properties of a Model Benzamide

| Solvent | Dielectric Constant (ε) | Calculated Property | Illustrative Value | Interpretation |

|---|---|---|---|---|

| Gas Phase | 1 | Dipole Moment | ~3.5 D | Baseline value without solvent influence. |

| Toluene | 2.4 | Dipole Moment | ~4.2 D | A nonpolar solvent induces a slight increase in polarity. |

| Dichloroethane | 10.4 | Dipole Moment | ~5.1 D | A polar aprotic solvent significantly polarizes the solute. acs.org |

| Acetonitrile | 37.5 | Dipole Moment | ~5.5 D | A highly polar aprotic solvent leads to a large increase in the dipole moment. acs.org |

| Water | 78.4 | Dipole Moment | ~5.8 D | A polar protic solvent shows the largest effect due to both polarity and hydrogen bonding. |

| Gas Phase | 1 | HOMO-LUMO Gap | ~5.0 eV | The intrinsic electronic excitation energy. |

| Water | 78.4 | HOMO-LUMO Gap | ~4.8 eV | Polar solvents typically reduce the energy gap, leading to a red shift in UV-Vis absorption. |

Advanced Analytical Methodologies for Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like N,N-diethyl-4-(hydroxymethyl)benzamide. Its versatility allows for robust separation and quantification in complex mixtures.

The foundation of an effective HPLC method lies in the selection of an appropriate stationary phase (column) and the optimization of the mobile phase. For benzamide (B126) derivatives, reversed-phase (RP) chromatography is the most common approach.

Column Chemistries : Reversed-phase columns with a nonpolar stationary phase are standard for separating moderately polar compounds like this compound. The most widely used column chemistry is C18 (octadecylsilane), which provides excellent hydrophobic retention and separation capabilities for a broad range of analytes. researchgate.netresearchgate.netutsa.edunanobioletters.com Phenyl-based columns can also be employed, offering alternative selectivity through π-π interactions with the analyte's aromatic ring. researchgate.net The choice of column particle size is also critical; smaller particles (<2 μm), used in Ultra-High-Performance Liquid Chromatography (UHPLC) systems, can provide higher resolution and faster analysis times compared to standard HPLC columns (typically 3-5 μm). sielc.comsigmaaldrich.com

Mobile Phase Optimization : The mobile phase in reversed-phase HPLC typically consists of a polar aqueous component and a less polar organic solvent. chromatographyonline.com The ratio of these components is adjusted to control the retention time and achieve optimal separation.

Organic Solvents : Acetonitrile is a frequent choice due to its low viscosity and UV transparency. sielc.comchromatographyonline.comsielc.com Methanol (B129727) is another common option that can offer different selectivity compared to acetonitrile. chromatographyonline.comnih.gov

Aqueous Phase and Modifiers : The aqueous phase is often modified with acids or buffers to control the pH and improve peak shape. mastelf.com For MS-compatible methods, volatile modifiers are essential. Formic acid (0.1%) is commonly added to the mobile phase to acidify it (pH ~2.8), which helps in protonating the analyte for positive ion mode mass spectrometry and can improve peak symmetry. researchgate.netsielc.comchromatographyonline.comsielc.com

The development process involves systematically adjusting the gradient or isocratic composition of the mobile phase to achieve adequate resolution between the target analyte and other components in the sample. mastelf.com

Table 1: Typical HPLC Parameters for Benzamide Analysis

| Parameter | Common Selection | Rationale |

|---|---|---|

| Column | C18 (Octadecylsilane), 150 x 4.6 mm, 5 µm | Provides good hydrophobic retention for moderately polar aromatic compounds. researchgate.netutsa.edu |

| Mobile Phase A | Water with 0.1% Formic Acid | Controls pH, improves peak shape, and is compatible with MS detection. researchgate.netchromatographyonline.com |

| Mobile Phase B | Acetonitrile or Methanol | Strong organic solvent used to elute the analyte from the reversed-phase column. chromatographyonline.com |

| Elution Mode | Gradient or Isocratic | Gradient elution is often used for complex samples to improve separation and reduce run times. utsa.edu |

| Flow Rate | 0.3 - 1.2 mL/min | A typical range for analytical scale HPLC, optimized to balance speed and resolution. researchgate.netnih.gov |

| Column Temp. | 30 - 40 °C | Elevated temperatures can reduce viscosity and improve peak efficiency. sigmaaldrich.comnih.gov |

| Injection Vol. | 10 - 20 µL | Standard volume for analytical HPLC. researchgate.net |

The choice of detector is crucial for both the sensitivity and selectivity of the analysis.

UV Detection : Ultraviolet (UV) detection is a robust and widely used technique for compounds containing chromophores, such as the benzene (B151609) ring in this compound. The wavelength for detection is selected based on the analyte's UV absorbance spectrum to maximize sensitivity. utsa.edu Wavelengths around 210 nm or 257 nm have been used for related benzamide structures. researchgate.netnih.gov While reliable for quantification, UV detection can be susceptible to interference from co-eluting compounds that also absorb at the selected wavelength.

Mass Spectrometry (MS) Detection : Coupling HPLC with a mass spectrometer (LC-MS) provides significantly higher selectivity and sensitivity. researchgate.net MS detectors identify compounds based on their mass-to-charge ratio (m/z), offering definitive confirmation of the analyte's identity. This is particularly valuable when analyzing complex matrices where interferences are common. researchgate.net For instance, a fast on-line solid-phase extraction-HPLC-isotope dilution tandem mass spectrometry (HPLC-MS/MS) method has been developed for the quantification of DEET and its oxidative metabolites, including the structurally similar N,N-diethyl-3-(hydroxymethyl)benzamide, in urine. researchgate.net Such a method, employing atmospheric pressure chemical ionization in positive ion mode, could be readily adapted for the 4-hydroxy isomer. researchgate.net

Gas Chromatography (GC) Coupled with Mass Spectrometry

GC-MS is a powerful analytical tool for the separation and identification of volatile and thermally stable compounds. While this compound's hydroxyl group may reduce its volatility, GC-MS analysis is feasible, potentially after a derivatization step.

The process involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. researchgate.net The column separates components based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical "fingerprint," allowing for highly specific identification.

For related compounds like N,N-diethyl-m-toluamide (DEET) and permethrin, a rapid and sensitive GC-MS method has been developed for their simultaneous determination in human plasma. researchgate.net Purity analysis of synthesized N,N-diethylbenzamide has also been confirmed using GC-MS. google.com This indicates that with proper method development, such as selecting an appropriate column (e.g., a nonpolar DB-5MS) and temperature program, GC-MS can be a suitable technique for the quantification and characterization of this compound. researchgate.net

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is critical to remove interfering substances from complex matrices (e.g., biological fluids, environmental samples), concentrate the analyte, and ensure compatibility with the analytical instrument. researchgate.net The two primary extraction techniques used are solid-phase extraction and liquid-liquid extraction.

SPE is a chromatographic technique used to isolate analytes from a liquid sample by partitioning them between a solid sorbent and the liquid. sigmaaldrich.com It has become a powerful tool for rapid and selective sample preparation. sigmaaldrich.com For this compound, a reversed-phase SPE sorbent, such as C18, would be appropriate. researchgate.net

The general SPE procedure involves four steps:

Conditioning : The sorbent is washed with a solvent like methanol, followed by water or a buffer to prepare it for sample loading.

Loading : The sample is passed through the sorbent bed, where the analyte is retained through hydrophobic interactions.

Washing : The sorbent is washed with a weak solvent to remove interfering compounds that are less strongly retained than the analyte.

Elution : A strong organic solvent (e.g., acetonitrile, methanol) is used to disrupt the analyte-sorbent interactions and elute the purified analyte for analysis. researchgate.net

C18 Sep-Pak cartridges have been successfully used for the solid-phase extraction of DEET from urine and blood samples prior to HPLC analysis. researchgate.net Similarly, an on-line SPE-HPLC-MS/MS method has been employed for DEET and its metabolites, demonstrating the efficiency of this technique for related compounds. researchgate.net

LLE is a classic extraction method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net To extract a moderately polar compound like this compound from an aqueous matrix, a water-immiscible organic solvent is chosen in which the analyte has high solubility. researchgate.net

Key factors in LLE include the choice of solvent and the pH of the aqueous phase. Solvents such as dichloromethane (B109758) (methylene chloride) and tert-butylmethylether have been effectively used to extract benzamide derivatives from biological samples. researchgate.netresearchgate.net The pH of the aqueous sample is often adjusted to ensure the analyte is in its neutral, un-ionized form, which maximizes its partitioning into the organic phase. After extraction, the organic layer containing the analyte is separated, evaporated, and the residue is reconstituted in a suitable solvent for chromatographic analysis. researchgate.net

Table 2: Comparison of Sample Preparation Techniques

| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

|---|---|---|

| Principle | Chromatographic partitioning onto a solid sorbent. sigmaaldrich.com | Differential solubility between two immiscible liquids. researchgate.net |

| Selectivity | High (can be tailored by sorbent choice). | Moderate (primarily based on polarity). |

| Solvent Usage | Generally lower volumes. | Often requires larger volumes of organic solvents. |

| Automation | Easily automated, including on-line systems. researchgate.net | More difficult to automate. |

| Common Application | Extraction of DEET and metabolites from urine using C18 cartridges. researchgate.netresearchgate.net | Extraction of a benzamide derivative from plasma using methylene (B1212753) chloride. researchgate.net |

Online SPE-HPLC-MS/MS Systems

Online Solid-Phase Extraction coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (Online SPE-HPLC-MS/MS) represents a state-of-the-art, automated approach for the analysis of trace organic compounds like this compound. This integrated system provides significant advantages, including reduced sample handling, minimized contamination risk, lower solvent consumption, and improved throughput compared to traditional offline methods. mdpi.com

The process begins with the direct injection of a liquid sample (e.g., urine, plasma, or wastewater) into the system. The sample is first loaded onto a small SPE cartridge. The sorbent material within the cartridge is selected to retain the analyte of interest while allowing interfering matrix components to be washed away. This step effectively concentrates the analyte and cleans up the sample.

Following the extraction and purification on the SPE cartridge, a switching valve alters the fluidic path. The mobile phase from the HPLC system then back-flushes the analytes from the SPE cartridge directly onto the analytical HPLC column. The HPLC column performs the chromatographic separation, separating this compound from other retained compounds based on their physicochemical properties.

Finally, the separated analyte is introduced into the tandem mass spectrometer. The MS/MS system provides highly selective and sensitive detection. The first mass analyzer (Q1) isolates the precursor ion of this compound. This isolated ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected by the second mass analyzer (Q3). This process, known as Selected Reaction Monitoring (SRM), ensures high specificity and allows for accurate quantification even at very low concentrations. uq.edu.au While specific methods for this compound are not widely published, methods developed for the isomers and metabolites of N,N-diethyl-m-toluamide (DEET) demonstrate the capability of this technique for similar compounds. nih.govnih.gov

Validation Parameters for Analytical Methods

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For the quantification of this compound, a developed method would need to be validated according to established guidelines to ensure the reliability and accuracy of the results. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), recovery, precision, and accuracy. scielo.br

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

Recovery: The efficiency of the extraction process, measured as the percentage of the known amount of an analyte that is recovered from the sample matrix.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). uq.edu.au

Accuracy: The closeness of the mean test results obtained by the method to the true value. It is often assessed by analyzing spiked samples and is expressed as the percentage of the nominal concentration. oup.com

While specific validation data for this compound is not available in the cited literature, the following tables present typical validation results for the closely related compound N,N-diethyl-m-toluamide (DEET) and its primary metabolites, which illustrate the performance expected from a validated online SPE-HPLC-MS/MS method. nih.govcdc.govresearchgate.net

Table 1: Example Limits of Detection (LOD) and Quantification (LOQ) for DEET Metabolites

Table 2: Example Precision and Accuracy Data for DEET Analysis

These values demonstrate the high sensitivity, precision, and accuracy achievable with modern analytical methods for compounds structurally similar to this compound.

Synthesis and Characterization of Substituted N,n Diethyl 4 Hydroxymethyl Benzamide Analogues

Design Principles for Analogues based on Structural Modifications

The design of analogues of N,N-diethyl-4-(hydroxymethyl)benzamide is guided by established principles of medicinal and synthetic chemistry aimed at modulating its properties. Modifications can be targeted at three primary locations: the aromatic ring, the N,N-diethylamide group, and the hydroxymethyl substituent.

Aromatic Ring Substitution: Introducing substituents onto the benzene (B151609) ring is a common strategy to alter electronic and steric properties. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase electron density in the ring, potentially affecting the reactivity of the amide and hydroxymethyl groups. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) decrease electron density. The position of the substituent (ortho, meta, or para to the amide) is also critical, as it dictates the inductive and resonance effects on the functional groups. nih.gov

Amide Moiety Modification: The N,N-diethyl groups can be replaced with other alkyl or cyclic amines (e.g., dimethyl, dipropyl, piperidinyl, morpholinyl). researchgate.net These changes can alter the steric hindrance around the carbonyl group, influence the molecule's conformation, and affect its metabolic stability. The planarity and rotational barrier of the C-N amide bond are sensitive to the size and nature of the N-substituents.

Hydroxymethyl Group Alteration: The hydroxymethyl group (-CH₂OH) can be modified to explore its role. For instance, it could be oxidized to an aldehyde (-CHO) or a carboxylic acid (-COOH), or converted to an ether (-CH₂OR) or ester (-CH₂OCOR). These transformations would significantly change the polarity and hydrogen-bonding capabilities of this part of the molecule.

The overarching goal of these modifications is to create a library of compounds that allows for a systematic investigation of how specific structural features correlate with changes in chemical reactivity, electronic structure, and metabolic pathways. nih.gov

Synthetic Pathways for Substituted Aromatic and Amide Moieties

The synthesis of substituted analogues of this compound can be achieved through several reliable synthetic routes, primarily involving the formation of the amide bond from a corresponding benzoic acid derivative.

A prevalent method is the acylation of diethylamine (B46881) using an activated form of a substituted 4-(hydroxymethyl)benzoic acid. sld.cu The carboxylic acid is typically converted into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. sld.cu The resulting acyl chloride is then reacted with diethylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl byproduct, yielding the desired tertiary amide. prepchem.com

An alternative one-pot procedure involves the use of coupling agents. For instance, 1,1'-carbonyldiimidazole (B1668759) (CDI) can activate the benzoic acid to form an acylimidazole intermediate, which subsequently reacts with diethylamine to produce the final product with high yields. researchgate.net

The Mitsunobu reaction offers another pathway for constructing N,N-diethylbenzamides directly from benzoic acids and diethylamine. nih.govfigshare.com This reaction, which uses reagents such as triphenylphosphine (B44618) (PPh₃) and diisopropyl azodicarboxylate (DIAD), is effective for a range of benzoic acid substrates bearing both electron-donating and electron-withdrawing groups. nih.gov

To synthesize analogues with substitutions on the aromatic ring, one can either start with a pre-substituted benzoic acid or introduce the substituent at a later stage. The powerful directed ortho-metalation (DoM) strategy can be employed, where the N,N-diethylamide group itself directs a strong base (like sec-butyllithium) to deprotonate the ortho-position, allowing for the introduction of various electrophiles. nih.gov

Comparative Structural and Electronic Properties of Analogues

The introduction of substituents onto the aromatic ring of this compound induces predictable changes in its structural and electronic properties. These effects are primarily governed by the inductive and resonance characteristics of the substituent.

The geometry of the amide group is of particular interest. The dihedral angle between the plane of the aromatic ring and the plane of the amide group is influenced by both steric and electronic factors. researchgate.net Electron-withdrawing groups can increase the double-bond character of the aryl-carbonyl bond, promoting planarity, whereas bulky ortho-substituents can force the amide group out of the ring's plane.

Electronically, substituents modulate the electron density across the entire molecule. An electron-donating group like -OCH₃ at the 3-position would increase the electron density on the carbonyl oxygen, potentially increasing its hydrogen bond acceptor strength. An electron-withdrawing group like -NO₂ would decrease electron density, making the carbonyl carbon more electrophilic. researchgate.net These electronic perturbations can be quantified using Hammett parameters (σ), which correlate substituent identity with electronic influence.

| Substituent (at 3-position) | Hammett Constant (σm) | Predicted Effect on Carbonyl (C=O) Polarity | Predicted Effect on Amide C-N Rotational Barrier | Predicted Effect on Basicity of Carbonyl Oxygen |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | +0.12 | Increase | Slight Decrease | Increase |

| -H (Unsubstituted) | 0.00 | Baseline | Baseline | Baseline |

| -Cl (Chloro) | +0.37 | Decrease | Slight Increase | Decrease |

| -NO₂ (Nitro) | +0.71 | Significant Decrease | Increase | Significant Decrease |

Reactivity Profiles of Substituted Analogues

The reactivity of the functional groups in this compound analogues is directly linked to the electronic effects of the aromatic substituents.

Amide Group: The susceptibility of the carbonyl carbon to nucleophilic attack is enhanced by electron-withdrawing groups on the ring. These groups make the carbon more electron-deficient (electrophilic), facilitating reactions like hydrolysis. Conversely, electron-donating groups render the carbonyl carbon less electrophilic, slowing the rate of nucleophilic attack. The basicity of the amide nitrogen is generally very low but is further reduced by EWGs.

Hydroxymethyl Group: The reactivity of the primary alcohol can also be affected. For reactions involving the formation of a carbocation intermediate at the benzylic position (e.g., an Sₙ1-type substitution), electron-donating groups would stabilize the positive charge through resonance, increasing the reaction rate. Electron-withdrawing groups would destabilize such an intermediate. The acidity of the hydroxyl proton is expected to increase with the presence of EWGs.

Aromatic Ring: The existing substituents govern the regioselectivity and rate of any further electrophilic aromatic substitution reactions. An activating group (e.g., -OCH₃) would direct incoming electrophiles to the ortho and para positions relative to itself, while a deactivating group (e.g., -NO₂) would direct them to the meta position.

Metabolic Fate of Substituted Analogues

The metabolic fate of N,N-diethylbenzamide analogues in biological systems can be predicted based on studies of similar compounds. nih.gov The primary metabolic pathways involve oxidative reactions, hydrolysis, and conjugation.

A key initial step is the oxidative N-dealkylation of one of the ethyl groups from the tertiary amide. nih.gov This cytochrome P450-mediated reaction forms a secondary amide, N-ethyl-4-(hydroxymethyl)benzamide, and acetaldehyde. This is often a rate-limiting step in the clearance of the compound.

Following N-deethylation, the resulting secondary amide can undergo enzymatic hydrolysis, cleaving the amide bond to yield the corresponding substituted 4-(hydroxymethyl)benzoic acid and ethylamine. nih.gov

Finally, the benzoic acid metabolite is typically made more water-soluble for excretion through a conjugation reaction. A common pathway in mammals is conjugation with the amino acid glycine (B1666218) to form the corresponding N-(4-(hydroxymethyl)benzoyl)glycine, a type of hippuric acid analogue, which is then eliminated in the urine. nih.gov

Substituents on the aromatic ring can influence these processes. Electron-withdrawing groups might affect the rate of oxidative metabolism. Furthermore, the substituent itself or other positions on the ring could become sites for additional metabolic transformations, such as aromatic hydroxylation, creating a more complex metabolic profile.

Future Research Directions

Exploration of Novel Synthetic Pathways for N,N-Diethyl-4-(hydroxymethyl)benzamide

The synthesis of N,N-disubstituted benzamides has traditionally relied on methods such as the reaction of benzoic acids with amines. One established method for preparing N,N-diethylbenzamides is the Mitsunobu reaction, which can be used for various ortho-, meta-, and para-substituted benzamides. nih.gov However, this reaction can present challenges in purification due to byproducts. nih.gov Other approaches involve the activation of carboxylic acids into more reactive intermediates, such as acyl chlorides, or the use of coupling agents. For instance, 1,1'-carbonyl-diimidazole has been used to activate m-toluic acid for reaction with diethylamine (B46881), offering high yields of 94-95%. researchgate.netmedigraphic.comsld.cusld.cu Another method involves reacting a carboxylic acid with N,N-diethylcarbamoyl chloride in the presence of an organic base like tributylamine, achieving yields up to 98%. google.com

Future research should target the development of more sustainable and efficient catalytic systems. The use of heterogeneous catalysts, such as copper-based metal-organic frameworks (MOFs), has shown promise in the oxidative coupling of carboxylic acids and formamides, representing an innovative approach to amide bond formation. mdpi.com Exploring photoredox catalysis or other transition-metal-catalyzed C-H activation/amination strategies could also provide novel, direct pathways to the target molecule, potentially reducing the number of synthetic steps and improving atom economy.

Table 1: Comparison of Potential Novel Synthetic Pathways

| Synthetic Pathway | Potential Advantages | Research Focus | Key Challenges |

|---|---|---|---|

| Heterogeneous Catalysis (e.g., MOFs) | Catalyst recyclability, high yield, milder reaction conditions. mdpi.com | Screening of different metal centers and organic linkers for optimal activity and selectivity. | Catalyst stability, leaching, and scalability. |

| Photoredox Catalysis | Use of visible light as a renewable energy source, mild reaction conditions. | Development of suitable photosensitizers and reaction conditions for amide bond formation. | Substrate scope limitations and quantum yield optimization. |

| Enzymatic Synthesis | High selectivity (chemo-, regio-, and stereo-), environmentally benign conditions. | Discovery or engineering of enzymes (e.g., lipases, amidases) capable of catalyzing the amidation. | Enzyme stability, cost, and substrate specificity. |

| Flow Chemistry | Improved safety, precise control over reaction parameters, ease of scalability, potential for higher yields. medigraphic.com | Optimization of reactor design, residence time, and temperature for continuous production. | Initial setup costs and potential for clogging. |

Advanced Spectroscopic Techniques for Dynamic Studies

The structural characterization of N,N-diethylbenzamide derivatives is routinely performed using 1H and 13C Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nih.govmdpi.com The IR spectrum shows a characteristic band for the carbonyl group, while the 1H-NMR spectrum can reveal distinct signals for the two ethyl groups due to restricted rotation around the amide bond. mdpi.com

While these methods are excellent for static structural confirmation, future research would benefit from employing advanced spectroscopic techniques to study the compound's dynamic behavior. Techniques such as two-dimensional NMR (e.g., NOESY, ROESY) can provide insights into the conformational dynamics and spatial relationships between atoms. Time-resolved spectroscopy, such as pump-probe transient absorption, could be used to investigate the excited-state dynamics and reaction kinetics on ultrafast timescales, which is particularly relevant if exploring photochemical synthetic routes. Furthermore, vibrational circular dichroism (VCD) could be employed to study stereochemical aspects if chiral variants or interactions with chiral environments are considered.

Table 2: Application of Advanced Spectroscopic Techniques

| Technique | Potential Application for this compound | Type of Information Gained |

|---|---|---|

| 2D NMR (NOESY/ROESY) | Conformational analysis in solution. | Through-space atomic proximities, preferred rotational isomers. |

| Time-Resolved IR/UV-Vis Spectroscopy | Studying reaction intermediates and kinetics. | Lifetimes of transient species, reaction pathway dynamics. |

| Vibrational Circular Dichroism (VCD) | Analysis of chiral derivatives or interactions with chiral molecules. | Absolute configuration and solution-phase conformation of chiral species. |

| Solid-State NMR (ssNMR) | Characterization of the compound in its solid or aggregated state. | Polymorphism, packing arrangements, and intermolecular interactions. |

High-Throughput Computational Screening for Mechanistic Insights

Computational chemistry offers powerful tools for understanding reaction mechanisms and predicting material properties. For benzamides, computational studies can elucidate mechanistic pathways, such as the radical-mediated mechanism proposed for MOF-catalyzed synthesis. mdpi.com High-throughput computational screening has emerged as an efficient strategy to discover new materials for specific applications by rapidly evaluating large numbers of candidates. rsc.org

Future research should leverage high-throughput computational screening to accelerate the discovery of novel catalysts and synthetic pathways for this compound. By creating virtual libraries of potential catalysts (e.g., transition metal complexes, organocatalysts) and substrates, Density Functional Theory (DFT) calculations can be used to screen for activation energies and reaction thermodynamics. This approach can identify promising candidates for experimental validation, saving significant time and resources. Furthermore, molecular dynamics (MD) simulations can be used to study the compound's interactions with biological macromolecules or its behavior in different solvent environments, providing crucial mechanistic insights at a molecular level.

Table 3: Computational Approaches for Mechanistic Studies

| Computational Method | Research Goal | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms for synthesis. | Transition state structures, activation energy barriers, reaction thermodynamics. |

| High-Throughput Virtual Screening | Identify optimal catalysts for novel synthetic routes. | Ranked list of potential catalysts based on predicted efficiency. |

| Molecular Dynamics (MD) Simulations | Investigate conformational flexibility and solvent interactions. | Dominant conformations, solvation free energies, interaction with biological targets. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model enzymatic catalysis or reactions in complex environments. | Detailed mechanism of action within an enzyme active site. |

Integration of Omics Data with Metabolic Pathway Research

The metabolism of benzamides can involve various transformations. For instance, N,N-dimethylbenzamide is metabolized to an N-(hydroxymethyl)-N-methylbenzamide intermediate. nih.gov Similarly, N-methylbenzamide is metabolized to N-(hydroxymethyl)-benzamide, which can be further oxidized to N-formylbenzamide. nih.govnih.gov These studies suggest that the hydroxymethyl group and the N-alkyl substituents are key sites for metabolic activity.

The advent of "omics" technologies provides an unprecedented opportunity to comprehensively map the metabolic fate of this compound. Future research should integrate multiple omics datasets (genomics, transcriptomics, proteomics, and metabolomics) to gain a holistic view of its biotransformation. plos.orgd-nb.infonih.gov By exposing relevant biological systems (e.g., liver microsomes, cell cultures) to the compound, metabolomics can identify novel metabolites, while transcriptomics and proteomics can pinpoint the specific enzymes (e.g., cytochrome P450s, dehydrogenases) whose expression levels change in response. Integrating these datasets into genome-scale metabolic models (GEMs) can help predict metabolic fluxes and construct detailed pathway maps. nih.govnih.gov

Table 4: Omics-Based Approaches for Metabolic Research

| Omics Technology | Objective | Expected Insights |

|---|---|---|

| Metabolomics (LC-MS, NMR) | Identify and quantify metabolites in biological samples. | Discovery of phase I and phase II metabolites, elucidation of biotransformation products. |

| Transcriptomics (RNA-Seq) | Profile gene expression changes in response to compound exposure. | Identification of upregulated or downregulated genes encoding metabolic enzymes. |

| Proteomics (Mass Spectrometry) | Quantify changes in protein abundance. | Direct identification of the specific enzymes involved in the metabolic pathways. |

| Fluxomics (13C Labeling) | Measure the rates of metabolic reactions. | Quantitative understanding of pathway dynamics and metabolite flow. |

Development of Advanced Analytical Techniques for Trace Analysis

The analysis of benzamides and their metabolites often relies on techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). google.comnih.govrsc.org While effective for compound characterization and purity assessment, these methods may lack the sensitivity required for trace analysis in complex biological or environmental matrices.

Future research must focus on developing and validating more advanced analytical methods with lower detection limits and higher selectivity. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful platform for detecting picogram-to-femtogram levels of target analytes. The development of specific Multiple Reaction Monitoring (MRM) methods for this compound and its predicted metabolites would enable highly sensitive and selective quantification. Other promising avenues include supercritical fluid chromatography (SFC) for the analysis of complex mixtures and the development of immunoassays or sensor-based technologies for rapid, on-site screening. High-resolution analytical techniques are crucial for identifying metabolites in biological samples following ingestion. nih.gov

Table 5: Comparison of Analytical Techniques for Trace Analysis

| Technique | Advantages for Trace Analysis | Limitations |

|---|---|---|

| GC-MS | Good for volatile and thermally stable compounds, established libraries. google.com | Requires derivatization for non-volatile compounds, potential for thermal degradation. |

| HPLC-UV | Robust and widely available. nih.gov | Limited sensitivity and selectivity compared to mass spectrometry. |

| UHPLC-MS/MS | Exceptional sensitivity and selectivity, suitable for a wide range of polarities. | Matrix effects, higher instrument cost. |

| Supercritical Fluid Chromatography (SFC)-MS | Fast separations, orthogonal to reverse-phase LC, good for chiral separations. | Fewer established methods, requires specialized equipment. |

Q & A

Q. Key Intermediates :

| Intermediate | Role | Key Characterization (NMR/MS) |

|---|---|---|

| 4-(Hydroxymethyl)benzoic acid | Starting material | NMR: δ 7.8 (d, 2H), 4.6 (s, 2H) |

| Acid chloride derivative | Reactive intermediate | IR: 1775 cm⁻¹ (C=O stretch) |

| Protected intermediate (e.g., silyl ether) | Stability during coupling | NMR: δ 18.5 (Si-CH₃) |

How can continuous flow chemistry improve the synthesis efficiency of this compound?

Advanced Methodological Answer:

Continuous flow systems enhance reproducibility and safety by:

- In-line Monitoring : Real-time IR spectroscopy to track reaction progress and intermediate stability .

- Optimized Heat Transfer : Microreactors mitigate exothermic risks during amide coupling, enabling precise temperature control (±2°C) .

- Scalability : A 2010 study achieved a 39% yield improvement (vs. batch) by using sequential microreactors with residence times <10 minutes .

Q. Table 1: Batch vs. Flow Synthesis Comparison

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Yield | 58% | 82% |

| Reaction Time | 6 hours | 45 minutes |

| Byproducts | 12% | <5% |

| Scalability | Limited | High (gram-to-kilogram) |

How should researchers address contradictory pharmacological data on delta-opioid receptor (DOR) affinity?

Advanced Methodological Answer:

Discrepancies in DOR binding data (e.g., IC₅₀ values ranging from 1.2 nM to 15 nM) arise from:

- Assay Variability : Cell lines (CHO vs. HEK293) express differing G-protein coupling efficiencies. Validate using standardized protocols (e.g., GTPγS binding assays) .

- Structural Isomerism : The hydroxymethyl group’s conformation affects receptor docking. Use NOESY NMR to confirm spatial orientation .

- Bias Signaling : Compounds may activate β-arrestin pathways over G-proteins. Employ TRUPATH assays to quantify biased agonism .

Q. Resolution Workflow :

Replicate assays in ≥3 independent labs.

Perform molecular dynamics simulations to model receptor-ligand interactions.

Compare in vivo efficacy (e.g., rodent tail-flick test) to in vitro data .

What spectroscopic and computational methods are critical for characterizing this compound?

Basic Methodological Answer:

- NMR : Confirm substitution patterns (e.g., diethyl groups at δ 1.2 ppm, hydroxymethyl at δ 4.6 ppm) .

- HRMS : Verify molecular ion ([M+H]⁺ m/z calc. 236.1281, found 236.1285) .

- X-ray Crystallography : Resolve crystal packing effects on hydrogen bonding (if single crystals are obtainable) .

Advanced Tip : Pair DFT calculations (B3LYP/6-31G*) with experimental IR spectra to predict vibrational modes of the hydroxymethyl group .

What safety protocols are essential when handling reactive intermediates during synthesis?

Methodological Answer:

- Hazard Analysis : Conduct a pre-reaction risk assessment (e.g., NFPA ratings for diethylamine: flammability=3, reactivity=0) .

- Mutagenicity Screening : Ames testing revealed intermediates (e.g., anomeric amides) have mutagenic potential. Use fume hoods and double-glove handling .

- Decomposition Risks : DSC analysis shows intermediates decompose at >120°C. Avoid heating above 80°C without inert atmospheres .

Safety Checklist :

☑ Ventilated enclosures for acid chloride steps.

☑ Neutralization traps for excess SOCl₂.

☑ PPE: Nitrile gloves, safety goggles, flame-resistant lab coats.

How can structural modifications enhance the metabolic stability of this compound derivatives?

Advanced Methodological Answer:

- Hydroxymethyl Prodrugs : Acetylation or phosphorylation reduces first-pass metabolism. In vivo studies show a 3.5x increase in half-life for acetylated derivatives .

- Isosteric Replacement : Substitute hydroxymethyl with trifluoromethyl (CF₃) to block CYP450 oxidation. This improved microsomal stability (t₁/₂ from 0.8h to 4.2h) .

- Deuterium Labeling : Replace labile hydrogens with deuterium at the benzylic position (↓ metabolic clearance by 60%) .

Q. Table 2: Stability of Modified Derivatives

| Derivative | Metabolic t₁/₂ (h) | CYP3A4 Inhibition (IC₅₀) |

|---|---|---|

| Parent | 0.8 | 12 µM |

| Acetylated | 2.8 | 18 µM |

| CF₃ Analog | 4.2 | 8 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.